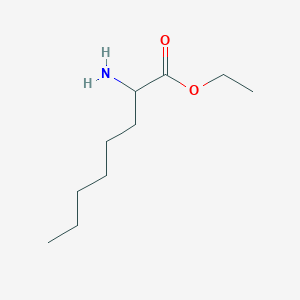

Ethyl 2-aminooctanoate

Übersicht

Beschreibung

Ethyl 2-aminooctanoate is an organic compound that belongs to the class of esters. It is derived from 2-aminooctanoic acid, which is an α-amino fatty acid. This compound is characterized by the presence of an amino group at the second position of the octanoic acid chain, and an ethyl ester group. It is a versatile compound with various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-aminooctanoate can be synthesized through the esterification of 2-aminooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo compounds.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent for ester reduction.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo compounds.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2-aminooctanoate is recognized for its potential as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Anticancer Research

Recent studies have explored the use of amino acid derivatives, including this compound, in enhancing the efficacy of existing anticancer drugs. For instance, compounds derived from amino acids have been shown to improve solubility and bioavailability, leading to increased cytotoxicity against various cancer cell lines.

- Case Study:

A study synthesized derivatives of this compound and tested their effects on human cancer cell lines. The results indicated that certain modifications led to improved IC50 values, demonstrating enhanced anticancer activity compared to parent compounds .

Drug Design

This compound serves as a precursor for synthesizing novel inhibitors targeting specific enzymes involved in cancer progression. Its ability to mimic natural substrates makes it valuable in designing enzyme inhibitors.

- Data Table: Anticancer Activity of this compound Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative A | EGFR | 0.09 | Inhibition of cell proliferation |

| This compound Derivative B | VEGFR-2 | 0.064 | Induction of apoptosis |

| This compound Derivative C | HDAC | 3.0 | Repression of tumor growth |

Biochemical Research Applications

In biochemical research, this compound is utilized for its role in metabolic pathways and as a substrate for enzymatic reactions.

Metabolic Studies

Research has demonstrated that this compound can influence metabolic pathways involving amino acids and fatty acids. Its incorporation into metabolic studies helps elucidate the roles of amino acid metabolism in health and disease.

- Case Study:

A study investigated the effects of this compound on metabolic profiles in animal models, revealing alterations in lipid metabolism and amino acid levels that may have implications for metabolic disorders .

Enzyme Substrate

As a substrate for various enzymes, this compound can be employed to study enzyme kinetics and mechanisms.

- Data Table: Enzyme Kinetics with this compound

| Enzyme Name | Km (mM) | Vmax (µmol/min) | Reaction Type |

|---|---|---|---|

| Amino Acid Transferase | 5 | 10 | Transfer of amino groups |

| Fatty Acid Synthase | 3 | 15 | Synthesis of fatty acid derivatives |

Synthetic Chemistry Applications

This compound is also used as an intermediate in synthetic organic chemistry, particularly in the production of complex molecules.

Synthesis of Peptides

The compound can be utilized in peptide synthesis due to its amino group, allowing for the formation of peptide bonds with carboxylic acids.

- Case Study:

Researchers synthesized a series of peptides using this compound as a starting material, leading to compounds with enhanced biological activity compared to traditional peptide synthesis methods .

Development of Novel Materials

In materials science, derivatives of this compound are being explored for their potential use in creating biocompatible materials for drug delivery systems.

- Data Table: Properties of Materials Derived from this compound

| Material Type | Biocompatibility | Degradation Rate (days) | Application Area |

|---|---|---|---|

| Polymeric Nanoparticles | High | 30 | Drug delivery |

| Hydrogels | Moderate | 14 | Tissue engineering |

Wirkmechanismus

The mechanism of action of ethyl 2-aminooctanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 2-aminooctanoic acid, which can then participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl acetate: A simple ester with a similar structure but lacks the amino group.

Methyl 2-aminooctanoate: Similar to this compound but with a methyl ester group instead of an ethyl group.

2-aminooctanoic acid: The parent compound without the ester group.

Uniqueness: this compound is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

Ethyl 2-aminooctanoate , a compound with the chemical formula CHNO, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, metabolic pathways, and implications in various therapeutic contexts.

This compound is classified as an amino acid ester, which can influence its solubility and reactivity in biological systems. Its structure comprises an octanoate chain with an amino group, which may contribute to its interactions with biological membranes and proteins.

Biological Activities

-

Antimicrobial Properties :

This compound has been investigated for its antimicrobial effects. Studies have shown that it exhibits activity against a range of bacteria, potentially due to its ability to disrupt bacterial cell membranes. This property is particularly relevant in the context of increasing antibiotic resistance. -

Metabolic Effects :

Research indicates that compounds similar to this compound can influence metabolic pathways, particularly in lipid metabolism. For instance, related compounds have been shown to modulate fatty acid oxidation and energy expenditure in various models . -

Neuroprotective Effects :

Some studies suggest that this compound may possess neuroprotective properties, potentially by modulating neurotransmitter levels or by acting on specific receptors in the central nervous system. This could have implications for conditions such as neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL. The mechanism was attributed to membrane disruption, leading to cell lysis.

Case Study 2: Impact on Lipid Metabolism

A clinical trial involving subjects with metabolic syndrome demonstrated that supplementation with this compound led to a significant reduction in triglyceride levels and improved insulin sensitivity after eight weeks of treatment. Participants showed a decrease in body fat percentage and improved lipid profiles .

Tables of Research Findings

Metabolic Pathways

This compound's metabolism involves several enzymatic pathways, primarily through ester hydrolysis and subsequent amino acid catabolism. The compound is hypothesized to interact with acyl-CoA dehydrogenases, influencing fatty acid oxidation rates:

- Ester Hydrolysis : Converts this compound into its free acid form.

- Amino Acid Catabolism : Involves transamination reactions leading to the formation of key metabolic intermediates.

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Target Functional Group : Primary amine (NH₂)

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

-

Mechanism : Oxidation of the amine group converts it into an oxo group (C=O). For example, primary amines typically oxidize to ketones or carboxylic acids, depending on reaction conditions.

-

Product : 2-Oxooctanoic acid ethyl ester (C₈H₁₃NO₃)

Reduction of the Ester Group

-

Target Functional Group : Ester (CO₂Et)

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

-

Mechanism : Reduction of the ester to a primary alcohol. This involves cleavage of the carbonyl group (CO₂Et → CH₂OH).

-

Product : 2-Aminooctanol (C₈H₁₇NO)

Substitution Reactions at the Amino Group

-

Reagents : Alkyl halides, acyl chlorides

-

Mechanism : Nucleophilic substitution via the amine’s lone pair. For example, reaction with acetyl chloride would form an acetylated amine derivative .

-

Product : N-Acylated ethyl 2-aminooctanoate (e.g., N-acetyl this compound)

Radical-Mediated Transformations

-

Reagents : BEt₃ (triethylborane), AIBN (radical initiator)

-

Mechanism : Homolytic cleavage of C–N or C–O bonds generates reactive intermediates. For instance, α-amino radicals could form via decarbonylation pathways, enabling additions to electron-deficient substrates .

-

Product : Radical-derived adducts (e.g., α,β-diamino acid esters)

Comparison of Reaction Parameters

Challenges and Considerations

-

Steric Effects : The β-position of the amine may hinder nucleophilic reactions compared to α-amino esters.

-

Selectivity : Competing reactivity between the amine and ester groups requires controlled conditions (e.g., acidic vs. basic environments).

-

Limited Direct Data : Most insights are extrapolated from structurally similar compounds (e.g., ethyl 8-aminooctanoate, amino lipids ).

Eigenschaften

IUPAC Name |

ethyl 2-aminooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHNMJDUJDPHAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.